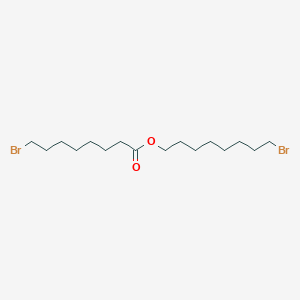
8-Bromooctyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromooctyl 8-bromooctanoate is an organic compound with the molecular formula C16H30Br2O2. It is a brominated ester, characterized by the presence of bromine atoms attached to an octyl chain and an octanoate group. This compound is used in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromooctyl 8-bromooctanoate typically involves a multi-step process:
Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: Finally, 8-bromooctanoic acid reacts with absolute ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, and the process is designed to minimize side reactions and optimize efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromooctyl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Hydrolysis: Typically performed in the presence of water and a base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 8-bromooctanoic acid and 8-bromo-1-octanol.
Reduction: 8-bromo-1-octanol.
Scientific Research Applications
8-Bromooctyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of biochemical pathways and as a cross-linking agent.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent
Mechanism of Action
The mechanism of action of 8-Bromooctyl 8-bromooctanoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, making it useful in research and industrial applications .
Comparison with Similar Compounds
8-Bromooctanoic Acid: Similar structure but lacks the ester group.
8-Bromo-1-octanol: Contains a hydroxyl group instead of an ester group.
Ethyl 8-bromooctanoate: Similar ester but with an ethyl group instead of an octyl group.
Uniqueness: 8-Bromooctyl 8-bromooctanoate is unique due to its dual bromination and ester functionalities, which provide versatility in chemical reactions and applications. Its structure allows it to participate in a wide range of reactions, making it valuable in various fields of research and industry .
Properties
CAS No. |
819883-35-7 |
|---|---|
Molecular Formula |
C16H30Br2O2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
8-bromooctyl 8-bromooctanoate |
InChI |
InChI=1S/C16H30Br2O2/c17-13-9-5-1-2-7-11-15-20-16(19)12-8-4-3-6-10-14-18/h1-15H2 |
InChI Key |
HOPHAQBHTOMBPG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCBr)CCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
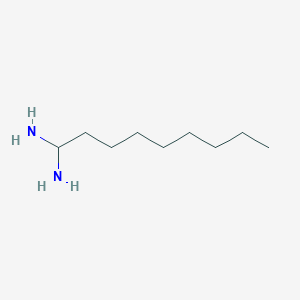
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
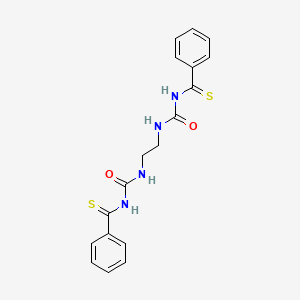
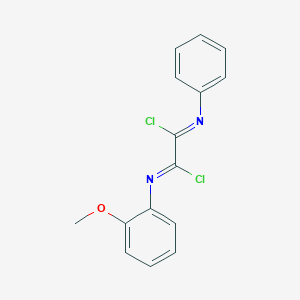

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
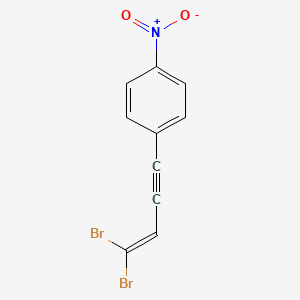
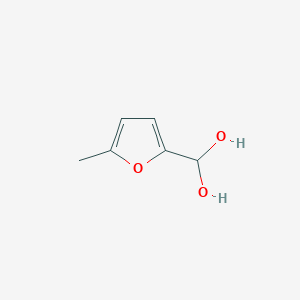

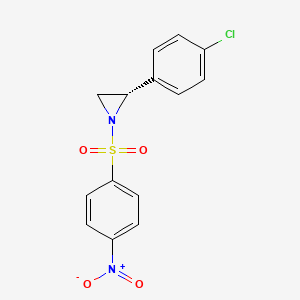
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
